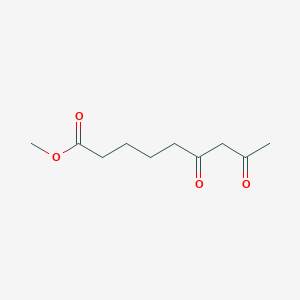
Methyl 6,8-dioxononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6,8-dioxononanoate is an organic compound with the molecular formula C10H16O4 It is a methyl ester derivative of nonanoic acid, characterized by the presence of two keto groups at the 6th and 8th positions of the nonanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6,8-dioxononanoate can be synthesized through several methods. One common approach involves the oxidation of methyl nonanoate using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure selective oxidation at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the desired product. Additionally, the use of catalysts and optimized reaction parameters can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 6,8-dioxononanoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in diols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the keto positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Nonanoic acid derivatives.
Reduction: 6,8-dihydroxynonanoate.
Substitution: Various substituted nonanoate esters.
Scientific Research Applications
Methyl 6,8-dioxononanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 6,8-dioxononanoate involves its interaction with specific molecular targets. The keto groups in the compound can participate in various biochemical reactions, including enzyme-catalyzed transformations. These interactions can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Methyl 6,8-dioxononanoate can be compared with other similar compounds, such as:
Methyl nonanoate: Lacks the keto groups, resulting in different chemical reactivity and applications.
Methyl 6,8-dihydroxynonanoate:
Nonanoic acid derivatives: Various derivatives with different functional groups at the 6th and 8th positions, each with unique properties and applications.
Properties
CAS No. |
61448-25-7 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 6,8-dioxononanoate |
InChI |
InChI=1S/C10H16O4/c1-8(11)7-9(12)5-3-4-6-10(13)14-2/h3-7H2,1-2H3 |
InChI Key |
JUBRHNJQHPPNQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)CCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















